4-Chloro-2-(trifluoromethoxy)benzoyl chloride

CAS No.: 1261779-42-3

Cat. No.: VC2708214

Molecular Formula: C8H3Cl2F3O2

Molecular Weight: 259.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261779-42-3 |

|---|---|

| Molecular Formula | C8H3Cl2F3O2 |

| Molecular Weight | 259.01 g/mol |

| IUPAC Name | 4-chloro-2-(trifluoromethoxy)benzoyl chloride |

| Standard InChI | InChI=1S/C8H3Cl2F3O2/c9-4-1-2-5(7(10)14)6(3-4)15-8(11,12)13/h1-3H |

| Standard InChI Key | ZYZNCCXCNJYIHJ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl |

| Canonical SMILES | C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl |

Introduction

Chemical Identity and Structure

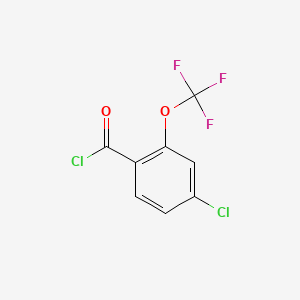

4-Chloro-2-(trifluoromethoxy)benzoyl chloride is an organofluorine compound characterized by a benzoyl chloride core with a chlorine substituent at the para position (C-4) and a trifluoromethoxy group at the ortho position (C-2). This unique substitution pattern contributes to its distinctive chemical behavior and reactivity.

Table 1: Chemical Identifiers of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride

| Identifier | Value |

|---|---|

| CAS Number | 1261779-42-3 |

| Molecular Formula | C₈H₃Cl₂F₃O₂ |

| Molecular Weight | 259.01 g/mol |

| IUPAC Name | 4-chloro-2-(trifluoromethoxy)benzoyl chloride |

| InChI Key | ZYZNCCXCNJYIHJ-UHFFFAOYSA-N |

| SMILES Notation | C1=CC(=C(C=C1Cl)OC(F)(F)F)C(=O)Cl |

| MDL Number | MFCD18393813 |

The compound's structure features a benzoyl chloride scaffold with electron-withdrawing substituents that significantly influence its reactivity. The trifluoromethoxy group imparts unique electronic properties, while the chlorine atom provides additional functionality for potential synthetic modifications. The presence of the acyl chloride group makes this compound particularly valuable as a synthetic intermediate .

Physical and Chemical Properties

4-Chloro-2-(trifluoromethoxy)benzoyl chloride exhibits distinctive physical characteristics that define its behavior in various chemical applications and handling requirements.

Table 2: Physical Properties of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride

| Property | Description |

|---|---|

| Physical State | Liquid at ambient temperature |

| Appearance | Clear to pale colored liquid |

| Sensitivity | Moisture sensitive |

| Storage Conditions | Recommended storage at ambient temperature under inert atmosphere |

| UN Number | UN3265 |

| Purity (Commercial) | Typically available at 97% purity |

The chemical reactivity of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride is primarily governed by its acyl chloride functional group, which demonstrates high reactivity toward nucleophiles. The electron-withdrawing effects of both the trifluoromethoxy and chloro substituents further enhance the electrophilicity of the carbonyl carbon, making it particularly susceptible to nucleophilic attack .

Key chemical characteristics include:

-

High reactivity with nucleophiles such as alcohols, amines, and thiols

-

Susceptibility to hydrolysis in the presence of moisture

-

Potential for participation in Friedel-Crafts acylation reactions

-

Stability issues requiring specific storage conditions to prevent degradation

Chemical Reactivity and Applications

The chemical reactivity of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride is dominated by nucleophilic substitution reactions at the carbonyl carbon, which forms the basis for its diverse applications.

Nucleophilic Substitution Reactions

4-Chloro-2-(trifluoromethoxy)benzoyl chloride readily undergoes nucleophilic substitution reactions with various nucleophiles:

-

With Alcohols: Forms the corresponding esters

-

With Amines: Produces amides

-

With Thiols: Generates thioesters

These reactions generally proceed rapidly at ambient or slightly elevated temperatures, especially in the presence of a base to neutralize the hydrogen chloride byproduct.

Hydrolysis

In the presence of water, 4-Chloro-2-(trifluoromethoxy)benzoyl chloride undergoes hydrolysis to form 4-chloro-2-(trifluoromethoxy)benzoic acid:

This hydrolysis reaction can occur under both acidic and basic conditions, though the mechanisms differ. Under basic conditions, the reaction proceeds more rapidly through the formation of a tetrahedral intermediate.

Research and Industrial Applications

4-Chloro-2-(trifluoromethoxy)benzoyl chloride has found significant applications across various scientific disciplines due to its unique structural features and reactivity profile.

Pharmaceutical Research

The compound serves as a valuable building block in pharmaceutical research, particularly in the development of compounds with enhanced biological activities:

-

Synthesis of Pharmaceutical Intermediates: Used in the creation of complex drug candidates, particularly those targeting neurological and cardiovascular conditions.

-

Structure-Activity Relationship Studies: The trifluoromethoxy group is incorporated to enhance drug properties including:

-

Improved metabolic stability

-

Enhanced lipophilicity

-

Increased bioavailability

-

Greater binding affinity to target proteins

-

-

Development of Anti-inflammatory Agents: Utilized in the synthesis of compounds with potential anti-inflammatory and analgesic properties.

Agrochemical Development

In agrochemical research, 4-Chloro-2-(trifluoromethoxy)benzoyl chloride contributes to the development of more effective and environmentally friendly crop protection products :

-

Herbicide Synthesis: Serves as an intermediate in the production of selective herbicides

-

Fungicide Development: Contributes to improved fungicidal properties

-

Pest Control Formulations: Enhances the effectiveness against targeted pests while minimizing environmental impact

Material Science Applications

The compound finds application in material science research, particularly in the development of advanced materials with specialized properties :

-

Polymer Chemistry: Used in the synthesis of fluorine-containing polymers with enhanced thermal and chemical stability

-

Coating Technology: Contributes to the development of resistant coatings for demanding environments

-

Specialty Materials: Helps create materials with unique combinations of properties including weather resistance, chemical inertness, and thermal stability

Table 3: Key Applications of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride

| Field | Applications |

|---|---|

| Pharmaceutical Research | Drug candidate synthesis, metabolic stability enhancement, bioavailability improvement |

| Agrochemical Development | Herbicide formulation, fungicide creation, crop protection enhancement |

| Material Science | Polymer development, specialty coatings, thermal-resistant materials |

| Analytical Chemistry | Development of derivatization agents, creation of analytical standards |

| Fluorine Chemistry | Research into fluorinated compounds with unique properties |

Analytical Characterization

The analytical characterization of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride typically involves various spectroscopic and spectrometric techniques to confirm its structure and assess its purity.

Spectroscopic Analysis

While comprehensive spectroscopic data specific to 4-Chloro-2-(trifluoromethoxy)benzoyl chloride is limited in the available literature, expected spectroscopic characteristics would include:

-

Infrared Spectroscopy (IR)

-

Strong carbonyl (C=O) stretching band around 1760-1780 cm⁻¹ (characteristic of acyl chlorides)

-

C-F stretching bands in the region of 1100-1300 cm⁻¹

-

C-O stretching bands associated with the trifluoromethoxy group

-

-

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Aromatic protons appearing in the region of δ 7.0-8.5 ppm

-

¹³C NMR: Carbonyl carbon signal around δ 165-170 ppm

-

¹⁹F NMR: Signals for the trifluoromethoxy group typically appearing around -58 to -60 ppm

-

-

Mass Spectrometry

-

Molecular ion peak at m/z 259 (corresponding to the molecular weight)

-

Characteristic fragmentation patterns including loss of chlorine (35/37) and COCl fragments

-

Chromatographic Analysis

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed to assess the purity of 4-Chloro-2-(trifluoromethoxy)benzoyl chloride and to monitor reactions involving this compound.

Future Research Directions

Research involving 4-Chloro-2-(trifluoromethoxy)benzoyl chloride continues to develop, with several promising avenues for future investigation:

-

Medicinal Chemistry Applications: Further exploration of the compound's utility in developing drugs with improved pharmacokinetic properties and targeted activities.

-

Green Chemistry Approaches: Development of more environmentally friendly synthetic routes and applications for this compound and its derivatives.

-

Novel Materials Development: Investigation of new fluorinated materials with unique properties for specialized applications in electronics, energy storage, and biomedical devices.

-

Reaction Methodology: Exploration of new catalytic systems to enable selective transformations using this compound as a building block.

-

Structure-Activity Relationship Studies: More detailed understanding of how the specific positioning of the trifluoromethoxy and chloro substituents influences biological activity and material properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume